Cas no 933006-06-5 (3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide)

3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
- AKOS002069290
- N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide
- F2079-0039
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide
- 933006-06-5
- 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
-
- インチ: 1S/C12H12N4O2S/c1-18-9-4-2-3-8(7-9)10(17)13-11-14-15-12-16(11)5-6-19-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)
- InChIKey: XWVJCRWDXJQUPW-UHFFFAOYSA-N
- SMILES: S1C2=NN=C(NC(C3C=CC=C(C=3)OC)=O)N2CC1
計算された属性
- 精确分子量: 276.06809681g/mol
- 同位素质量: 276.06809681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 344
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 94.3Ų
3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2079-0039-4mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 4mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F2079-0039-5mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 5mg |
$103.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-20μmol |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 20μl |
$118.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-3mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 3mg |
$94.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-10μmol |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 10μl |
$103.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-10mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 10mg |
$118.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-40mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 40mg |
$210.0 | 2023-05-18 | |
Life Chemicals | F2079-0039-15mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 15mg |
$133.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-30mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 30mg |
$178.5 | 2023-05-18 | |
Life Chemicals | F2079-0039-50mg |
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
933006-06-5 | 90%+ | 50mg |
$240.0 | 2023-05-18 |
3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamideに関する追加情報
Introduction to 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide (CAS No. 933006-06-5)
The compound 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide (CAS No. 933006-06-5) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This benzamide derivative is characterized by its intricate fused ring system, comprising a methoxy-substituted benzamide core linked to a 1,2,4-triazole ring that is further connected to a 1,3-thiazole moiety. Such structural complexity not only imparts unique electronic and steric properties but also opens up diverse possibilities for biological activity modulation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with unprecedented accuracy. The presence of the 1,2,4-triazole and 1,3-thiazole rings in its structure suggests potential interactions with enzymes and receptors involved in critical cellular pathways. For instance, the triazole ring is known to exhibit inhibitory effects on certain kinases and other enzyme families, while the thiazole moiety is frequently associated with antimicrobial and anti-inflammatory properties. These features make 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide a promising candidate for further investigation in drug discovery programs.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the triazole ring via cyclocondensation reactions and subsequent coupling with the benzamide moiety through amide bond formation. The introduction of the methoxy group at the para position of the benzene ring enhances its lipophilicity while maintaining good solubility in aqueous media. This balance is crucial for achieving optimal pharmacokinetic profiles in vivo.
In vitro studies have begun to unravel the pharmacological profile of CAS No. 933006-06-5, revealing intriguing interactions with several protein targets. Initial screening assays indicate that this compound exhibits moderate inhibitory activity against certain serine/threonine kinases, which are implicated in cancer progression and inflammatory diseases. Additionally, preliminary data suggest potential effects on nuclear factor kappa B (NF-κB) signaling pathways, which play a central role in regulating immune responses and cell survival.
The significance of heterocyclic compounds like 3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide cannot be overstated in contemporary medicinal chemistry. These molecules often serve as lead compounds for further derivatization efforts aimed at optimizing potency and selectivity. The structural motifs present in this compound—particularly the combination of triazole and thiazole rings—have been successfully employed in numerous drug candidates that have reached clinical development stages. For example, derivatives of triazole-thiazole hybrids have shown promise as antiviral agents and central nervous system (CNS) therapeutics.
From a chemical biology perspective,CAS No 933006-06-5 offers a unique platform for studying structure-function relationships within complex biological systems. The benzamide moiety is particularly noteworthy for its role as a pharmacophore in many approved drugs due to its ability to modulate receptor affinity and enzyme activity. By integrating this scaffold with other heterocyclic systems,3-methoxy-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3-thiazol-3-yl}benzamide exemplifies how medicinal chemists are pushing the boundaries of molecular design to address unmet medical needs.
The synthetic accessibility of this compound also warrants attention. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have streamlined the construction of complex fused ring systems like those found in CAS No 933006-06-5, enabling faster iteration during hit-to-lead optimization campaigns. Such efficiency is essential for accelerating drug discovery pipelines in an era where rapid innovation is critical.
Looking ahead,3-methoxy-N-{5H H - 1 , 2 , 4 - tri az ol o [ 3 , 4 - b ] [ 1 , 3 - th i az ol - 3 - y l } be nz am ide (CAS No. 933006 - 06 - 5) holds considerable potential as a scaffold for developing novel therapeutics across multiple disease areas including oncology,neurodegenerative disorders, and inflammatory conditions. Its unique structural features combined with promising preclinical data position it as a valuable asset for academic research laboratories and pharmaceutical companies alike.
In conclusion,CAS No 933006 - 06 - 5 exemplifies how innovative molecular design can yield compounds with compelling biological properties suitable for further therapeutic development . The interplay between structural complexity , synthetic feasibility , an d functional activity underscore s why heterocyclic derivatives remain at t he forefront o f modern drug discovery efforts . As researc h contin ues t o eluci date t he full pharmacological p otential o f t his class o f m olecules , compou nds l ike t his are poised t o make significant contributions t o future medical advancements .
933006-06-5 (3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide) Related Products
- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)
- 1805302-66-2(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)
- 163837-57-8((R)-(4-Chlorophenyl)(phenyl)methanamine)
- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)
- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 117156-31-7(tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)
- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)
- 1784304-63-7(2-(4-Bromo-3,5-dimethylphenyl)acetic acid)
- 2680767-45-5(3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)
- 2172213-43-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid)




